2,3-Dihydro-5-furylboronic acid 2,3-Dihydro-5-furylboronic acid
Brand Name: Vulcanchem
CAS No.: 1218790-93-2
VCID: VC0036832
InChI: InChI=1S/C4H7BO3/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2
SMILES: B(C1=CCCO1)(O)O
Molecular Formula: C4H7BO3
Molecular Weight: 113.907

2,3-Dihydro-5-furylboronic acid

CAS No.: 1218790-93-2

Cat. No.: VC0036832

Molecular Formula: C4H7BO3

Molecular Weight: 113.907

* For research use only. Not for human or veterinary use.

2,3-Dihydro-5-furylboronic acid - 1218790-93-2

Specification

CAS No. 1218790-93-2
Molecular Formula C4H7BO3
Molecular Weight 113.907
IUPAC Name 2,3-dihydrofuran-5-ylboronic acid
Standard InChI InChI=1S/C4H7BO3/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2
Standard InChI Key GAIGNTDCIOVPQG-UHFFFAOYSA-N
SMILES B(C1=CCCO1)(O)O

Introduction

Chemical Identity and Basic Properties

2,3-Dihydro-5-furylboronic acid is a heterocyclic organoboron compound with the following fundamental characteristics:

PropertyValue
CAS Number1218790-93-2
Molecular FormulaC₄H₇BO₃
Molecular Weight113.907 g/mol
IUPAC Name2,3-dihydrofuran-5-ylboronic acid
Standard InChIInChI=1S/C4H7BO3/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2
Standard InChIKeyGAIGNTDCIOVPQG-UHFFFAOYSA-N
SMILESB(C1=CCCO1)(O)O
PubChem Compound ID53216601

The compound consists of a 2,3-dihydrofuran ring with a boronic acid group (-B(OH)₂) attached at the 5-position. The boronic acid functional group contains two hydroxyl groups bonded to boron, which confers specific reactivity patterns that are valuable in organic synthesis.

Structural Features

The molecule possesses a planar dihydrofuran ring system with sp² hybridization at the carbon bearing the boronic acid group. This structural arrangement provides unique electronic properties that facilitate its application in various chemical transformations. The presence of the oxygen in the dihydrofuran ring creates an electron-rich heterocycle that influences the reactivity of the boronic acid functionality.

Physical Properties

Properties of the Free Boronic Acid

The free boronic acid form is a white crystalline solid that requires careful handling due to its sensitivity to air and moisture. It is moderately soluble in polar organic solvents such as tetrahydrofuran (THF), acetonitrile, and alcohols.

Properties of the Pinacol Ester Derivative

The pinacol ester form (2,3-Dihydro-5-furylboronic acid pinacol ester; CAS: 1046812-02-5) is more stable and commonly used in laboratory settings. It has the following properties:

PropertyValue
Molecular FormulaC₁₀H₁₇BO₃
Molecular Weight196.051 g/mol
Physical StateLiquid
Density1.018 g/mL at 25°C
Refractive Indexn₂₀/D 1.467
Boiling Point218.8±50.0°C (Predicted)
Flash Point110°C
Recommended Storage2-8°C

The pinacol ester exhibits enhanced stability compared to the free boronic acid, making it the preferred form for commercial availability and research applications .

Synthesis Methods

Several approaches have been developed for the synthesis of 2,3-Dihydro-5-furylboronic acid and its derivatives. The most common methods include:

Direct Borylation of 2,3-Dihydrofuran

This approach involves the direct C-H borylation of 2,3-dihydrofuran using a suitable boron source and transition metal catalyst. The reaction typically employs iridium or rhodium catalysts with bis(pinacolato)diboron as the borylation reagent .

From Furaldehyde Derivatives

An alternative approach involves the protection of furaldehyde followed by metallation and reaction with a boric acid ester. This methodology is similar to that described for the synthesis of 5-formyl-2-furylboronic acid, as outlined in patent literature:

  • Protection of the aldehyde functionality

  • Metallation with an appropriate base (e.g., lithium diisopropylamide)

  • Reaction with a boric acid ester (e.g., triisopropylborate)

  • Acidic workup to yield the desired boronic acid

Applications in Organic Synthesis

2,3-Dihydro-5-furylboronic acid and its pinacol ester have found extensive applications in organic synthesis, particularly in cross-coupling reactions and as building blocks for complex molecule synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most significant applications of this compound. This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between the furyl moiety and various aryl or heteroaryl halides. The reaction proceeds under mild conditions and exhibits high functional group tolerance, making it valuable for the synthesis of complex molecules.

A notable application was demonstrated in the synthesis of 19-substituted geldanamycins, where 2,3-dihydro-5-furylboronic acid pinacol ester was employed as a coupling partner. The reaction with 19-iodogeldanamycin using Pd₂(dba)₃·CHCl₃ as a catalyst provided the coupled product in excellent yield (81%) . The reaction conditions are summarized in Table 1:

EntryBoronic Acid/EsterProductYield (%)
52,3-Dihydro-5-furylboronic acid pinacol ester19-(2,3-Dihydro-5-furyl)geldanamycin81

This result represents a significant improvement over traditional Stille coupling methods, which were previously used for similar transformations .

Building Block in Medicinal Chemistry

The dihydrofuran motif is present in numerous bioactive compounds, making 2,3-Dihydro-5-furylboronic acid an attractive building block for medicinal chemistry. It has been utilized in the synthesis of compounds with potential pharmaceutical applications, including:

  • Cannabinoid receptor ligands

  • Anti-inflammatory agents

  • Novel heterocyclic scaffolds for drug discovery

Research has shown that incorporating the dihydrofuran moiety can enhance the physicochemical and pharmacodynamic properties of drug candidates. For example, in a study on 4-quinolone-3-carboxylic acid derivatives, the incorporation of a furyl ring combined with a 1,2,3-triazole substitution led to improved solubility and CB2 receptor affinity (Ki = 1.2 nM) .

Protodeboronation Studies

Recent research has explored the catalytic protodeboronation of pinacol boronic esters, including dihydrofuryl derivatives. This transformation allows for the removal of the boronic ester group, replacing it with hydrogen. When paired with a Matteson-CH₂-homologation, this protocol enables formal anti-Markovnikov hydromethylation of alkenes, a valuable but previously unknown transformation .

Comparative Analysis with Related Boronic Acids

2,3-Dihydro-5-furylboronic acid possesses distinct reactivity patterns compared to other heterocyclic boronic acids. Table 2 presents a comparison with structurally related compounds:

Boronic AcidStabilityReactivity in Suzuki CouplingKey Applications
2,3-Dihydro-5-furylboronic acidModerateGoodCross-coupling, medicinal chemistry
2-Furylboronic acidLowGoodCross-coupling reactions
2,3-Dihydrobenzofuran-5-boronic acidHighExcellentDrug synthesis, material science
3-Furylboronic acidLowModerateHeterocycle synthesis

This comparison highlights the balanced profile of 2,3-Dihydro-5-furylboronic acid, offering good stability while maintaining efficient reactivity in cross-coupling reactions .

Role in Multicomponent Reactions

Beyond simple cross-coupling reactions, 2,3-Dihydro-5-furylboronic acid and related compounds have shown utility in multicomponent reactions, particularly in Petasis Borono-Mannich reactions. This three-component coupling of a carbonyl compound, an amine, and a boronic acid provides direct access to amino alcohols and related structures .

Recent studies have demonstrated that furyl boronic acids can participate effectively in these reactions, providing access to structurally diverse heterocyclic scaffolds. The reaction proceeds through coordination of the boronic acid to the carbonyl oxygen, followed by nucleophilic addition to an iminium intermediate .

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